2,7-Di(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolo-pyrimidine core with thiophene substituents at the 2 and 7 positions. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of nitrogen atoms in the triazolo-pyrimidine ring and sulfur atoms in the thiophene rings contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation, nucleophilic addition with nitrile, and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and environmental friendliness make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-pyrimidine core can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolo-pyrimidine core.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen and sulfur atoms facilitate hydrogen bonding and dipole interactions, which are crucial for its biological activity. For example, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites and blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolo-pyrimidine core but lack the thiophene substituents.
2-Hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds have a similar triazole ring but are fused with a quinazoline ring instead of a pyrimidine ring.
Uniqueness
2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of thiophene rings, which enhance its electronic properties and biological activity. The combination of nitrogen and sulfur atoms in its structure provides a distinct set of chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C13H8N4S2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,7-dithiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H8N4S2/c1-3-10(18-7-1)9-5-6-14-13-15-12(16-17(9)13)11-4-2-8-19-11/h1-8H |
InChI Key |
OYXSFJCEEQLRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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